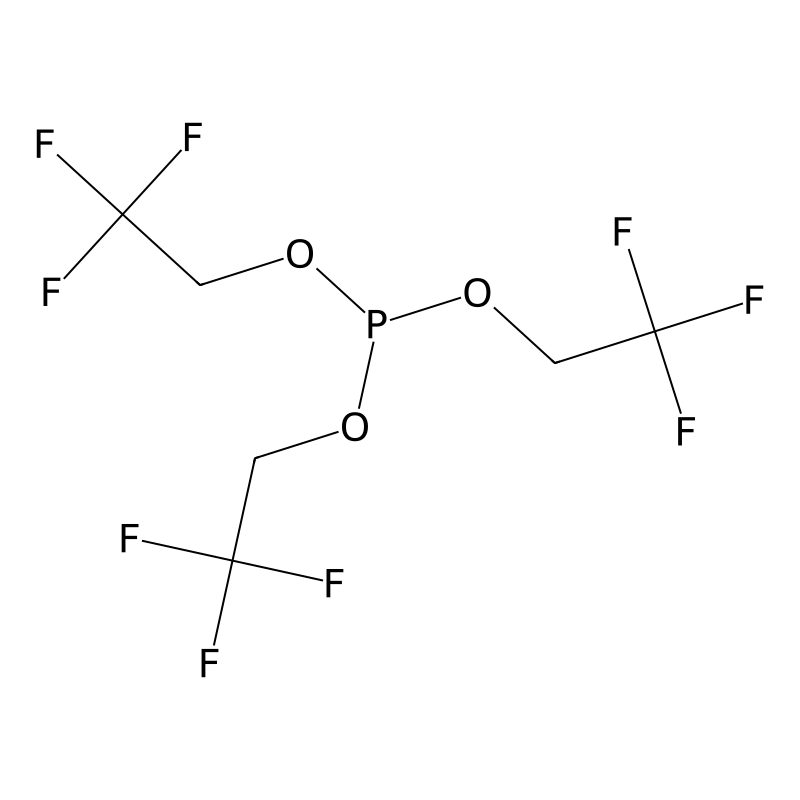Tris(2,2,2-trifluoroethyl) phosphite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Co-solvent for Nonflammable Electrolytes
Due to its flame-retardant properties, Tris(2,2,2-trifluoroethyl) phosphite is being investigated as a co-solvent for electrolytes in lithium-ion batteries. Flammability is a major safety concern with conventional electrolytes, and Tris(2,2,2-trifluoroethyl) phosphite offers a potential solution for creating safer batteries. Source: Tris(2,2,2-trifluoroethyl) phosphite | 東京化成工業株式会社:
Thermal Stabilizer
Research suggests Tris(2,2,2-trifluoroethyl) phosphite can act as a thermal stabilizer for electrolytes containing Lithium hexafluorophosphate (LiPF6), a common electrolyte component. This could improve the thermal stability of lithium-ion batteries, enhancing their safety and lifespan. Source: 文献 A Thermal Stabilizer for LiPF6-Based Electrolytes of Li-Ion Cells.:
Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound with the chemical formula and a CAS number of 370-69-4. This compound features three trifluoroethyl groups attached to a phosphite backbone, contributing to its unique chemical properties. It is primarily recognized for its role as an electrolyte additive in lithium-ion batteries, where it helps stabilize the cathode surface and enhance battery performance under high-voltage conditions .
The mechanism by which TTFP acts as a flame retardant is not definitively established in the scientific literature reviewed. However, it is hypothesized that the presence of fluorine atoms and the ability to decompose and release non-flammable products might contribute to its flame-retarding properties [].
For its role in nonflammable electrolytes, TTFP might help improve the safety of the electrolyte by reducing flammability. The specific interactions with other electrolyte components and the impact on battery performance require further investigation [].
Tris(2,2,2-trifluoroethyl) phosphite can be synthesized through several methods:
- Phosphorylation Reaction: The compound can be synthesized by reacting phosphorus trichloride with 2,2,2-trifluoroethanol in the presence of a base.
- Direct Fluorination: Another method involves direct fluorination of phosphites using fluorinated alcohols under controlled conditions.
These synthesis pathways allow for the production of tris(2,2,2-trifluoroethyl) phosphite with varying degrees of purity and yield.
Tris(2,2,2-trifluoroethyl) phosphite is primarily used in:
- Lithium-Ion Batteries: As an electrolyte additive to enhance stability and performance under high-voltage conditions.
- Flame Retardants: It serves as a flame-retarding agent due to its chemical structure that inhibits combustion processes.
- Organometallic Chemistry: The compound acts as a ligand to stabilize metal complexes and enhance reactivity in various
Studies have demonstrated that tris(2,2,2-trifluoroethyl) phosphite interacts significantly with lithium transition metal oxide cathodes. These interactions help mitigate surface destabilization during battery operation. The compound modifies the surface film on the cathode without fully passivating it against electrolyte oxidation. Its ability to form stable P–O–metal bonds contributes to its effectiveness in improving battery life and performance .
Several compounds share structural similarities or functional roles with tris(2,2,2-trifluoroethyl) phosphite:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tris(4-fluorophenyl) phosphine | Phosphine derivative | Used as a flame-retardant; different functional groups |
| Trimethyl phosphite | Simple phosphite | Commonly used in organic synthesis; less fluorinated |
| Tris(phenyl) phosphite | Aromatic phosphite | Often used in coordination chemistry; lacks fluorine |
Tris(2,2,2-trifluoroethyl) phosphite stands out due to its trifluoromethyl groups which provide enhanced stability and reactivity under specific conditions compared to other similar compounds.
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








